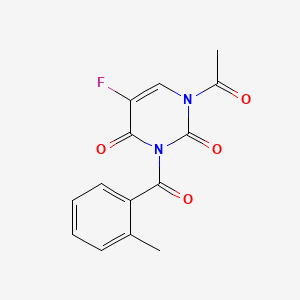
1-Acetyl-3,2-toluyl-5-fluorouracil
Vue d'ensemble
Description
1-Acetyl-3,2-toluyl-5-fluorouracil is a potent antineoplastic agent . It has been used in research for its potential anti-cancer properties .
Synthesis Analysis
While specific synthesis methods for 1-Acetyl-3,2-toluyl-5-fluorouracil were not found, there are studies on the synthesis of related 5-fluorouracil derivatives . These methods often involve the use of liver microsomal enzymes for the conversion of prodrugs to 5-fluorouracil .Molecular Structure Analysis
The molecular weight of 1-Acetyl-3,2-toluyl-5-fluorouracil is 290.25 and its molecular formula is C14H11FN2O4 . The SMILES representation of its structure is O=C1N(C(C2=CC=CC=C2C)=O)C(C(F)=CN1C©=O)=O .Applications De Recherche Scientifique
Synthesis and Antitumor Activity
1-Acetyl-3,2-toluyl-5-fluorouracil has been synthesized as part of a series of N-acyl and N-(alkoxycarbonyl)-5-fluorouracil derivatives. These compounds have demonstrated significant antitumor activities in various studies. For instance, N1-acetyl-N3-o-toluyl-5-fluorouracil has shown promise among these derivatives due to its higher activity against tumors and lower toxicity. The efficacy of these derivatives, including their synthesis, has been extensively researched, indicating their potential in chemotherapy (Kametani et al., 1980).
Analytical Assessment
The analytical assessment of 1-Acetyl-3,2-toluyl-5-fluorouracil has been developed using High-Performance Liquid Chromatography (HPLC). This method is significant for determining the purity and impurity levels of the compound, essential for its application in scientific research (Quan, 2002).
Comparative Efficacy Studies
Comparative studies have been conducted to evaluate the efficacy of 1-Acetyl-3,2-toluyl-5-fluorouracil against tumors. For example, its effectiveness against murine hepatoma MH134 has been compared with 5-fluorouracil. These studies have been crucial in understanding the relative therapeutic benefits and potential clinical applications of this compound (Yata, Yamajo, & Okada, 1985).
Prodrug Evaluation
1-Acetyl-3,2-toluyl-5-fluorouracil has been evaluated as a prodrug of 5-fluorouracil, particularly in the context of cancer treatment. Studies have shown that it can effectively inhibit the growth of cancer cells, suggesting its potential as a more targeted and efficient form of cancer therapy (Liu et al., 2007).
Hydrolysis and Stability
Research has also focused on the hydrolysis kinetics and physicochemical properties of N-acyl derivatives of 5-fluorouracil, including 1-Acetyl-3,2-toluyl-5-fluorouracil. Understanding these properties is crucial for developing effective drug formulations and optimizing their therapeutic efficacy (Buur & Bundgaard, 1984).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-acetyl-5-fluoro-3-(2-methylbenzoyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4/c1-8-5-3-4-6-10(8)12(19)17-13(20)11(15)7-16(9(2)18)14(17)21/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXHAKVGNKHFMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(=O)C(=CN(C2=O)C(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222129 | |
| Record name | 1-Acetyl-3,2-toluyl-5-fluorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-3,2-toluyl-5-fluorouracil | |
CAS RN |
71861-76-2 | |
| Record name | 1-Acetyl-5-fluoro-3-(2-methylbenzoyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71861-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetyl-3,2-toluyl-5-fluorouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071861762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acetyl-3,2-toluyl-5-fluorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



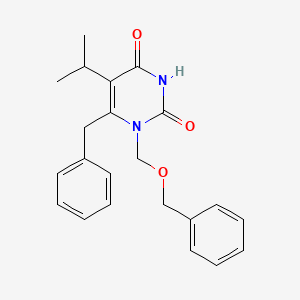
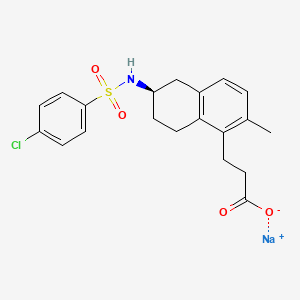
![Carbamimidoyl(dimethyl)azanium;[(E)-[1-[2-(furan-3-yl)ethyl]-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-2-ylidene]methyl] hydrogen sulfate](/img/structure/B1663117.png)
![6-(4-Chlorophenyl)sulfonyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1663118.png)


![4-methyl-3-[4-(4-oxopyridin-1-yl)phenyl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B1663122.png)

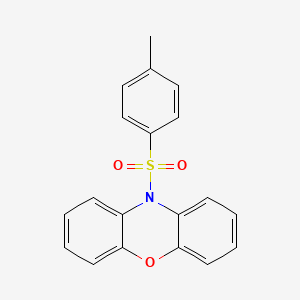


![4-diethoxyphosphoryloxybutyl 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetate](/img/structure/B1663129.png)
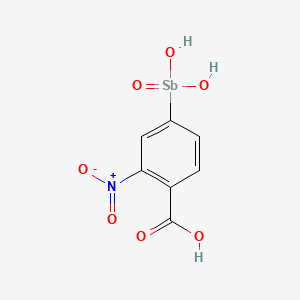
![5-(2,5-Dimethoxyphenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B1663131.png)